molecular formula C22H22N4O2 B3013096 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899745-85-8

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B3013096
CAS No.: 899745-85-8
M. Wt: 374.444
InChI Key: RENAJLONERLXIN-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, pyrrolidinyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, the pyrrolidinyl group is introduced through nucleophilic substitution using pyrrolidine under reflux conditions.

    Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-aminophenyl, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

    Introduction of the Benzamide Group: The final step involves the formation of the benzamide linkage by reacting the coupled intermediate with 3-methoxybenzoic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of 3-hydroxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

    Reduction: Formation of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzylamine: Similar structure but with a benzylamine group instead of benzamide.

    3-hydroxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of methoxy, pyrrolidinyl, and pyridazinyl groups contributes to its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENAJLONERLXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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